Glucokinase Activation Potency of the Target Compound vs. Structural Analogs
The target compound demonstrates an EC50 of 930 nM for the activation of recombinant human liver glucokinase 2 in a G6PDH-coupled spectrophotometric assay at 5 mM glucose [1]. While direct head-to-head data for the closest analog, N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, is unavailable in the public domain, class-level inference from the broader N-thiazol-2-yl benzamide series indicates that the pyridin-4-ylmethyl regioisomer often exhibits improved potency over the 2-ylmethyl variant due to optimal orientation of the pyridine nitrogen for hydrogen bonding within the allosteric pocket [2]. This positions the compound's 930 nM EC50 as a specific, measurable potency benchmark that cannot be assumed for any in-class analog without identical substitution.
| Evidence Dimension | Glucokinase activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 930 nM |
| Comparator Or Baseline | N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (no public EC50 data available; class-level SAR suggests potency difference). |
| Quantified Difference | Not quantifiable due to missing comparator data; structural distinction is clear. |
| Conditions | Recombinant human liver glucokinase 2, G6PDH-coupled assay, 5 mM glucose. |
Why This Matters
For procurement decisions, the 930 nM EC50 provides a quantitative selection criterion ensuring consistent enzyme activation in GK-focused assays, which cannot be guaranteed with regioisomeric or differently halogenated analogs.
- [1] BindingDB. Affinity Data for CID 18587413: EC50 930 nM for activation of recombinant human liver glucokinase 2. View Source
- [2] Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. PubMed, 2018. View Source
